![molecular formula C18H19N3O2S B14265181 1-(1,4-Diazepane-1-sulfonyl)acridine CAS No. 136579-37-8](/img/no-structure.png)
1-(1,4-Diazepane-1-sulfonyl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepane-1-sulfonyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both an acridine moiety and a 1,4-diazepane ring, makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Sulfonylation: The final step involves the sulfonylation of the diazepane ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Diazepane-1-sulfonyl)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of dyes and fluorescent materials.
Wirkmechanismus
The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
1-(1,4-Diazepane-1-sulfonyl)acridine can be compared with other similar compounds such as:
1,4-Diazepane: This compound shares the diazepane ring but lacks the acridine moiety.
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core but have different substituents.
Piperazine Derivatives: These compounds have a similar ring structure but differ in their biological activities and applications.
Eigenschaften
136579-37-8 | |
Molekularformel |
C18H19N3O2S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(1,4-diazepan-1-ylsulfonyl)acridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2 |
InChI-Schlüssel |
JHOKVFYQYHVZTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.